![molecular formula C9H9ClN2S B6574651 4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine CAS No. 1087609-95-7](/img/structure/B6574651.png)
4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine
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Overview
Description
“4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine” is a derivative of benzothiazole, which is a privileged bicyclic ring system. It contains a benzene ring fused to a thiazole ring . Benzothiazoles have been extensively studied and found to have diverse chemical reactivities and a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, a highly efficient and simple protocol for the preparation of 2-aminobenzothiazoles has been described, which involves the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst .Molecular Structure Analysis
Benzothiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse. For instance, the synthesis of azo dye ligand was achieved via diazo-coupling reaction between 5,5,7-trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and 2-thioxodihydropyrimidine-4,6(1 H,5 H)-dione .Scientific Research Applications
Pharmacological Applications
The compound can be incorporated into azo dye derivatives, which have various biological and pharmacological applications . These include:
The properties can be easily tuned by introducing heterocyclic moieties .
Metal Complexes for Biological Studies
The compound can be used to prepare metal complexes (such as Cu (II), Co (II), Ni (II), Zn (II), and Cd (II)) that have potential biological applications . These complexes have shown significant DPPH radical scavenging results and moderate to good anticancer activity against A549, Jurkat, and K562 cell lines .
Anti-Inflammatory and Analgesic Applications
Derivatives of the compound have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Pro-Drug Modification
The compound can be used as an intermediary for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, a modifying agent for different pro-drugs .
Antihypertensive and Antiarrhythmic Applications
Substituted compounds are used as antihypertensives and antiarrhythmics .
Herbicide Safeners and Immunostimulants
Substituted compounds are also used as herbicide safeners and immunostimulants .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins involved in the survival and replication ofMycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to inhibit the growth ofM. tuberculosis, indicating that they may interfere with essential biochemical processes of the bacteria .
Biochemical Pathways
M. tuberculosis. This suggests that these compounds may disrupt the metabolic pathways essential for the survival and replication of the bacteria .
Result of Action
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting that they may inhibit the growth ofM. tuberculosis .
Action Environment
Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s activity .
Future Directions
properties
IUPAC Name |
4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-4-3-6(10)7-8(5(4)2)13-9(11)12-7/h3H,1-2H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQZFDCGZIOJBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1C)SC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dimethyl-1,3-benzothiazol-2-amine |
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